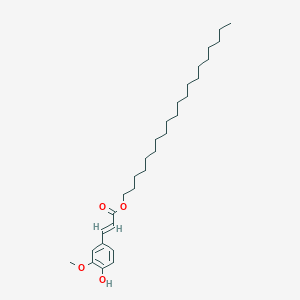

Eicosyl ferulate

Übersicht

Beschreibung

Eicosyl ferulate is a chemical compound formed by the esterification of ferulic acid and eicosanol. It is commonly found as a white crystalline powder and is known for its solubility in organic solvents such as ethanol and dimethyl sulfoxide. This compound is widely used for its antioxidant, anti-aging, and preservative properties .

Vorbereitungsmethoden

The synthesis of eicosyl ferulate typically involves the esterification of ferulic acid with eicosanol under appropriate reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and requires heating to facilitate the esterification process. The specific conditions, such as temperature and reaction time, can be adjusted based on the desired yield and purity .

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. These methods ensure consistent product quality and are suitable for large-scale production .

Analyse Chemischer Reaktionen

Eicosyl ferulate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield the corresponding alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

Eicosyl ferulate is utilized as a model compound in studies of esterification processes. Its long-chain alcohol component (eicosanol) enhances its stability and solubility in various organic solvents, making it a valuable subject for organic synthesis research.

Biology

The compound exhibits significant antioxidant properties , which are essential in research related to oxidative stress. Studies have shown that this compound can protect cells from oxidative damage, making it relevant for cellular protection investigations.

Medicine

This compound has been explored for its anti-inflammatory and anti-tumor effects. Research indicates that it may inhibit cancer cell proliferation and reduce inflammation markers, suggesting potential therapeutic applications in treating diseases such as cancer and chronic inflammatory conditions.

Industry

In the cosmetics sector, this compound is incorporated into formulations for its anti-aging and preservative properties. Its ability to stabilize products while providing skin benefits makes it a popular ingredient in skincare formulations.

Case Studies

- Antioxidant Activity : A study demonstrated that this compound significantly scavenged free radicals, reducing oxidative stress markers in cellular models. The IC50 value was found to be lower than that of traditional antioxidants like vitamin E .

- Anti-Cancer Effects : Research involving human cancer cell lines showed that this compound inhibited cell proliferation at concentrations as low as 10 µM, indicating its potential as a chemopreventive agent .

- Cognitive Function Enhancement : In animal studies, this compound improved memory performance in aged mice, suggesting neuroprotective properties that could be beneficial in treating cognitive decline .

Wirkmechanismus

The mechanism of action of eicosyl ferulate primarily involves its antioxidant activity. The ferulic acid moiety readily forms a resonant-stable phenoxy radical, which helps neutralize reactive oxygen species and reduce oxidative stress. This antioxidant activity contributes to its anti-inflammatory and anti-tumor effects by modulating various cellular pathways and molecular targets .

Vergleich Mit ähnlichen Verbindungen

Eicosyl ferulate can be compared with other ferulic acid esters, such as:

Methyl ferulate: Similar antioxidant properties but different solubility and stability profiles.

Ethyl ferulate: Used in similar applications but may have different bioavailability and efficacy.

Butyl ferulate: Exhibits similar biological activities but with variations in physical properties and industrial applications

This compound stands out due to its unique combination of long-chain alcohol (eicosanol) and ferulic acid, which enhances its solubility in organic solvents and its stability in various formulations .

Biologische Aktivität

Eicosyl ferulate is a compound formed through the esterification of ferulic acid and eicosanol, characterized by its white crystalline powder form and solubility in organic solvents. This compound has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.

This compound is classified under alkyl ferulates, which are known for their beneficial biological activities. Its molecular formula is , and it exhibits significant antioxidant properties. The compound is primarily studied for its ability to stimulate glucose uptake, which is crucial in metabolic processes.

- Glucose Uptake Stimulation : this compound has been shown to enhance glucose uptake in various cell types, indicating its potential role in managing metabolic disorders such as diabetes .

- Antioxidant Activity : The compound acts as a free radical scavenger, protecting cells from oxidative stress. This property is particularly important in the context of aging and chronic diseases .

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits strong antioxidant activity, comparable to other alkyl ferulates. For instance, studies have shown that it can scavenge free radicals effectively, which may contribute to its anti-aging properties . Additionally, this compound has demonstrated anti-inflammatory effects in vitro, suggesting potential applications in inflammatory conditions.

Case Studies

- Cell Line Studies : In experiments with human lung carcinoma cells (A549), this compound exhibited cytotoxic effects at concentrations below 100 µM, indicating its potential as an anticancer agent .

- Animal Studies : In rodent models, this compound was linked to improved glucose metabolism and reduced markers of inflammation, supporting its use in metabolic syndrome management .

Comparative Analysis

The biological activity of this compound can be compared with other alkyl ferulates:

| Compound | Antioxidant Activity | Glucose Uptake Stimulation | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Methyl Ferulate | Moderate | No | Yes |

| Butyl Ferulate | Low | No | Moderate |

This compound stands out due to its unique long-chain structure which enhances its solubility and stability compared to shorter-chain analogs like methyl or butyl ferulates .

Pharmacokinetics

This compound is practically insoluble in water and exhibits weak acidity. Its pharmacokinetic profile suggests that it may be absorbed effectively through lipid membranes due to its long hydrophobic tail. However, detailed studies on its transport and distribution within biological systems are still limited .

Eigenschaften

IUPAC Name |

icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-82-5 | |

| Record name | Icosyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the fragmentation pattern of eicosyl ferulate under negative-ion ESI-CID unique?

A1: Unlike the simple fragmentation observed in positive ion mode ([M + H]+), deprotonated this compound ([M - H]-) demonstrates a complex fragmentation pattern under (-)-ESI-CID []. This difference highlights the significant impact of ionization mode on the fragmentation behavior of this long-chain ferulic acid ester.

Q2: What key structural information can be derived from the fragmentation pattern of deprotonated this compound?

A2: The sequential loss of neutral radicals (Cn H2n+1 •) from the alkyl chain of the deprotonated molecule provides insights into its structure, particularly confirming the length and saturation of the alkyl chain []. Furthermore, the specific losses of CO and CO2 from distinct intermediate ions offer valuable clues about the fragmentation pathways and the location of these functional groups within the molecule [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.